molecular formula C10H6N2O4 B3072898 2-(3-Nitrobenzoyl)oxazole CAS No. 1017060-79-5

2-(3-Nitrobenzoyl)oxazole

Cat. No.: B3072898
CAS No.: 1017060-79-5
M. Wt: 218.17 g/mol
InChI Key: GQXPLXSNMIJHBF-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzoyl)oxazole is a chemical compound with the molecular formula C10H6N2O4 It is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrobenzoyl)oxazole typically involves the reaction of 3-nitrobenzoyl chloride with oxazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The base used can be triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrobenzoyl)oxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(3-Aminobenzoyl)oxazole.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

    Oxidation: Higher oxidation state derivatives of the nitro group.

Scientific Research Applications

Chemical Properties and Structure

2-(3-Nitrobenzoyl)oxazole has the molecular formula C10H6N2O4C_{10}H_{6}N_{2}O_{4}. It features a nitro group attached to a benzoyl moiety, which is further connected to an oxazole ring. This configuration imparts distinct electronic properties that make it a valuable intermediate in organic synthesis.

Chemistry

  • Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its reactivity allows for the formation of various derivatives through substitution and reduction reactions.
  • Synthetic Routes : Common synthetic methods involve the reaction of 3-nitrobenzoyl chloride with oxazole in the presence of bases such as triethylamine or pyridine, typically conducted in organic solvents like dichloromethane under reflux conditions.

Biology

  • Enzyme Inhibition Studies : this compound can be utilized in enzyme inhibition studies, acting as a probe in biochemical assays. Its interactions with biological targets can elucidate mechanisms underlying various cellular processes .
  • Therapeutic Potential : Oxazole derivatives, including this compound, have shown promise in therapeutic applications, displaying activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .

Industrial Applications

  • Dyes and Pigments : The compound is also explored for use in the production of dyes and pigments due to its electronic properties, which can be tailored through substitution .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of oxazole derivatives revealed that compounds similar to this compound exhibited significant inhibition against several bacterial strains. The structure-activity relationship (SAR) indicated that modifications on the oxazole ring could enhance efficacy against specific pathogens .

Case Study 2: Anticancer Properties

Research has demonstrated that oxazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways. For instance, derivatives were shown to inhibit cell proliferation in breast cancer cell lines, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

    2-(3-Aminobenzoyl)oxazole: Formed by the reduction of 2-(3-Nitrobenzoyl)oxazole, it has similar structural features but different reactivity due to the presence of an amino group.

    2-(3-Chlorobenzoyl)oxazole: A chlorinated derivative with different electronic properties and reactivity.

    2-(3-Methoxybenzoyl)oxazole: Contains a methoxy group, which affects its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct electronic and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Biological Activity

2-(3-Nitrobenzoyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the oxazole ring and a nitro-substituted benzoyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus niger4

The compound demonstrated significant activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at relatively low concentrations .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. The nitro group can undergo reduction within cells, generating reactive intermediates that may disrupt cellular processes. Additionally, the oxazole ring may facilitate binding to proteins involved in microbial resistance or cancer cell proliferation.

Comparative Analysis

Comparative studies with other oxazole derivatives have highlighted the unique potency of this compound. For instance:

Table 2: Comparison of Antimicrobial Potency

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against C. albicans
This compound328
Benzoxazole derivative A6416
Benzoxazole derivative B128>32

These findings suggest that this compound is more effective than some related compounds, particularly against C. albicans .

Properties

IUPAC Name

(3-nitrophenyl)-(1,3-oxazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9(10-11-4-5-16-10)7-2-1-3-8(6-7)12(14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPLXSNMIJHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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